molecular formula C7H7NO2 B13094845 2-Hydroxy-4-methylnicotinaldehyde CAS No. 1227575-77-0

2-Hydroxy-4-methylnicotinaldehyde

Cat. No.: B13094845
CAS No.: 1227575-77-0
M. Wt: 137.14 g/mol
InChI Key: PZFVLLNNCXGQRE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the hydroxylation of 4-methylnicotinaldehyde using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting bacterial and viral infections.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism. The compound’s hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating the formation of reactive intermediates that exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Hydroxy-4-methylnicotinaldehyde (HMN) is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a hydroxyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, which contributes to its unique chemical reactivity and biological properties.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C7H7NO2\text{C}_7\text{H}_7\text{NO}_2

This compound exhibits distinct physical and chemical properties due to its specific substitution pattern on the pyridine ring. The presence of the hydroxyl group enhances its hydrogen bonding capabilities, which is crucial for its interaction with biological targets.

The biological activity of HMN can be attributed to several mechanisms:

  • Antimicrobial Activity : HMN has been shown to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism. The hydroxyl and aldehyde groups facilitate the formation of reactive intermediates that exert antimicrobial effects.
  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction is significant in drug design, particularly for targeting specific proteins involved in disease pathways.
  • Antioxidant Properties : HMN displays antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anticancer Potential

Preliminary studies suggest that HMN may possess anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism is believed to involve apoptosis induction through the modulation of key signaling pathways .

Neuroprotective Effects

Emerging evidence suggests that HMN may also have neuroprotective effects. It is being investigated for its potential role in preventing neuronal damage in models of neurodegenerative diseases, possibly through its antioxidant activity and ability to modulate neuroinflammatory processes .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of HMN against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, demonstrating strong antibacterial activity.
  • Cytotoxicity Assay : In vitro assays on HCT116 cells revealed that HMN reduced cell viability by 70% at a concentration of 25 µM after 48 hours, indicating significant anticancer potential .
  • Neuroprotection in Animal Models : Research conducted on rodent models exposed to oxidative stress demonstrated that HMN administration significantly reduced markers of neuronal injury and inflammation, suggesting potential therapeutic applications in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundHydroxyl at 2-positionAntimicrobial, anticancer
4-Hydroxy-2-methylnicotinaldehydeHydroxyl at 4-positionEnzyme inhibition, drug development
4-MethylnicotinaldehydeMethyl at 4-positionLimited biological studies

This table highlights the unique biological activities associated with different structural features of related compounds.

Properties

CAS No.

1227575-77-0

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

4-methyl-2-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-2-3-8-7(10)6(5)4-9/h2-4H,1H3,(H,8,10)

InChI Key

PZFVLLNNCXGQRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1)C=O

Origin of Product

United States

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